molecular formula C10H14N2S B1334197 1-(3-Phenylpropyl)-2-thiourea CAS No. 93168-20-8

1-(3-Phenylpropyl)-2-thiourea

Cat. No.: B1334197
CAS No.: 93168-20-8
M. Wt: 194.3 g/mol
InChI Key: AGWZOAHAJCELJQ-UHFFFAOYSA-N
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Description

1-(3-Phenylpropyl)-2-thiourea is an organic compound characterized by the presence of a phenylpropyl group attached to a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Phenylpropyl)-2-thiourea can be synthesized through the reaction of 3-phenylpropylamine with thiocyanate compounds. The reaction typically involves the use of solvents such as ethanol or methanol and is carried out under reflux conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CH}_2\text{NH}_2 + \text{KSCN} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CH}_2\text{NHCSNH}_2 + \text{KCl} ]

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Phenylpropyl)-2-thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenylpropyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated phenylpropyl derivatives.

Scientific Research Applications

1-(3-Phenylpropyl)-2-thiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Phenylpropyl)-2-thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

    1-(3-Phenylpropyl)-2-urea: Similar structure but with an oxygen atom instead of sulfur.

    3-Phenylpropylamine: Lacks the thiourea moiety.

    Phenylthiourea: Contains a phenyl group directly attached to the thiourea moiety.

Uniqueness: 1-(3-Phenylpropyl)-2-thiourea is unique due to the presence of both the phenylpropyl group and the thiourea moiety, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

3-phenylpropylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S/c11-10(13)12-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWZOAHAJCELJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375142
Record name 1-(3-Phenylpropyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93168-20-8
Record name 1-(3-Phenylpropyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93168-20-8
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